

Stereoisomers of 1,3,5-Trimethylcyclohexane and their stability.

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Compound of Interest

Compound Name: 1,3,5-Trimethylcyclohexane

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An In-depth Technical Guide to the Stereoisomers of **1,3,5-Trimethylcyclohexane** and Their Stability

Introduction

1,3,5-Trimethylcyclohexane is a saturated cyclic hydrocarbon that serves as an important model system in stereochemistry for understanding conformational analysis. Its structure, consisting of a cyclohexane ring with three methyl groups, gives rise to geometric isomers with distinct three-dimensional arrangements and thermodynamic stabilities.^[1] The spatial orientation of these methyl substituents, whether axial or equatorial, dictates the overall molecular energy and preferred conformation. This guide provides a detailed examination of the stereoisomers of **1,3,5-trimethylcyclohexane**, a thorough analysis of their conformational stability, and the experimental and computational methods used in their study.

Stereoisomers of 1,3,5-Trimethylcyclohexane

1,3,5-Trimethylcyclohexane exists as two primary stereoisomers, which are diastereomers of each other:

- **cis-1,3,5-Trimethylcyclohexane:** In this isomer, all three methyl groups are on the same face of the cyclohexane ring. It is also referred to as the (1 α ,3 α ,5 α) isomer.^{[2][3]}
- **trans-1,3,5-Trimethylcyclohexane:** In this isomer, two methyl groups are on one face of the ring, and the third is on the opposite face. This is also known as the (1 α ,3 α ,5 β) isomer.

These isomers are achiral and therefore optically inactive, as they both possess planes of symmetry.^{[4][5]} Their differing spatial arrangements lead to significant differences in stability, which can be understood by analyzing their chair conformations.

Conformational Analysis and Stability

The stability of substituted cyclohexanes is predominantly governed by steric strain, particularly the repulsive 1,3-diaxial interactions.^{[6][7]} These are steric clashes between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring.^[7] ^[8] Substituents preferentially occupy the more spacious equatorial positions to minimize this strain.^[9] The energy difference between the axial and equatorial conformation for a given substituent is known as its "A-value".^[10] For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol), representing the energy cost of it being in an axial position.^{[10][11]}

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that interconvert via a ring-flip.

- Diequatorial/Diequatorial/Diequatorial (e,e,e) Conformation: One conformer allows all three methyl groups to occupy equatorial positions. In this arrangement, 1,3-diaxial interactions involving the methyl groups are absent, making it a very low-energy and stable conformation.
- Diaxial/Diaxial/Diaxial (a,a,a) Conformation: Following a ring-flip, all three methyl groups are forced into axial positions. This conformer is highly unstable due to severe steric strain. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. Furthermore, the three axial methyl groups themselves create significant steric repulsion.

The equilibrium heavily favors the (e,e,e) conformation, with the (a,a,a) form being practically negligible at room temperature.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes ring-flipping between two chair conformations.

- Axial/Equatorial/Equatorial (a,e,e) Conformation: In its more stable conformation, one methyl group is axial, and the other two are equatorial. This conformer is destabilized by the 1,3-diaxial interactions of the single axial methyl group.

- Equatorial/Axial/Axial (e,a,a) Conformation: Upon ring-flipping, this conformer has two axial methyl groups and one equatorial methyl group. The presence of two axial substituents results in greater steric strain compared to the (a,e,e) conformer.

The equilibrium for the trans isomer lies with the (a,e,e) conformation, as it minimizes the number of high-energy axial methyl groups.

Overall Stability Comparison

To compare the stability of the cis and trans isomers, we must compare their most stable respective conformers.

- Most Stable cis Conformer: (e,e,e)
- Most Stable trans Conformer: (a,e,e)

The (e,e,e) conformer of the cis isomer has no axial methyl groups and thus has a relative strain energy of 0 kcal/mol. The most stable (a,e,e) conformer of the trans isomer has one axial methyl group, corresponding to a strain energy of approximately 1.74 kcal/mol.^[10]^[11]

Therefore, cis-**1,3,5-trimethylcyclohexane** is more stable than trans-**1,3,5-trimethylcyclohexane** by about 1.74 kcal/mol. This is a classic example where the cis isomer is more stable than the trans, counter to what is often observed in simpler acyclic or disubstituted cyclic systems.^[12]

Data Presentation

The quantitative data regarding the conformational analysis is summarized below.

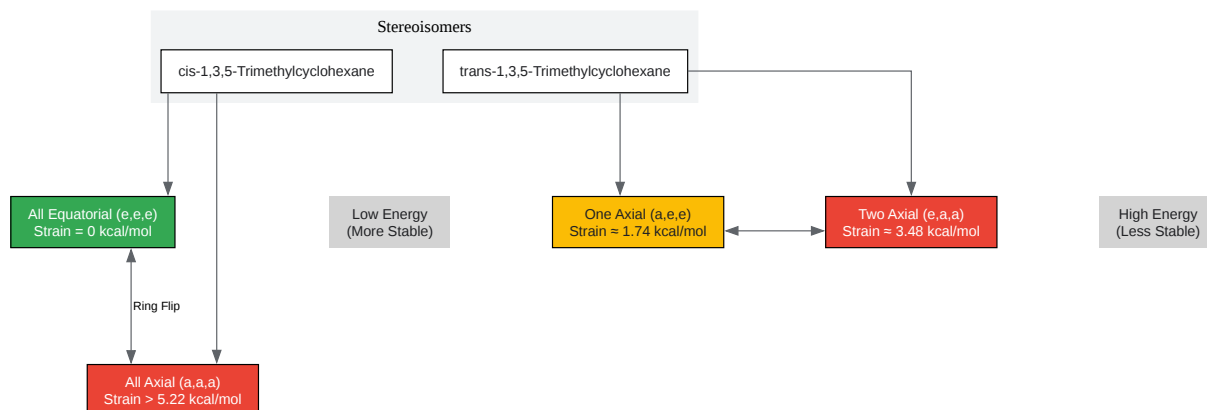
Table 1: Conformational Analysis of **1,3,5-Trimethylcyclohexane** Stereoisomers

Stereoisomer	Conformer	Axial Me Groups	Equatorial Me Groups	Calculated Strain Energy (kcal/mol)*	Relative Stability
cis	(e,e,e)	0	3	0	Most Stable
(a,a,a)	3	0	> 5.22**	Least Stable	
trans	(a,e,e)	1	2	~1.74	More Stable
(e,a,a)	2	1	~3.48	Less Stable	

*Based on an A-value of 1.74 kcal/mol per axial methyl group. ****This value is a minimum estimate; it does not account for the additional severe 1,3-diaxial interactions between the methyl groups themselves.

Visualization of Stability Relationships

The logical flow from stereoisomers to their respective conformers and relative energy levels is depicted in the diagram below.



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